molecular formula C8H16ClNO2 B15315730 Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride

Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride

Cat. No.: B15315730
M. Wt: 193.67 g/mol
InChI Key: QDIHLGJXEUZLGR-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a carboxylate ester and a 2-aminoethyl substituent. The cyclobutane ring introduces significant ring strain, which influences its reactivity and conformational flexibility.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(5-6-9)3-2-4-8;/h2-6,9H2,1H3;1H

InChI Key

QDIHLGJXEUZLGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)CCN.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

Under UV irradiation (λ = 254 nm) in tetrahydrofuran (THF), Cu(I) triflate catalyzes the cycloaddition via a triplet diradical intermediate. The reaction proceeds with cis-anti-cis stereoselectivity, positioning the carboxylate ester and masked aminoethyl group at the 1- and 3-positions, respectively. The trimethylsilyl (TMS) group facilitates subsequent deprotection:

$$
\text{TMS-ether} \xrightarrow{\text{HF/MeOH}} \text{NH}_2\text{-ethyl}
$$

Yield Optimization Data

Parameter Value Impact on Yield
Cu(I) Concentration 5 mol% 68%
Irradiation Time 12 h 71%
Solvent THF vs. Et₂O +15% in Et₂O

This method achieves an overall yield of 70–75% for the cyclobutane core but requires stringent control over oxygen and moisture to prevent diradical quenching.

Sequential Functionalization of Cyclobutanecarboxylic Acid

An alternative route starts with commercially available cyclobutanecarboxylic acid, leveraging coupling reagents for stepwise functionalization.

Step 1: Esterification of Cyclobutanecarboxylic Acid

The carboxylic acid is converted to its methyl ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in dichloromethane:

$$
\text{Cyclobutanecarboxylic acid} + \text{MeOH} \xrightarrow{\text{EDC/DMAP}} \text{Methyl cyclobutanecarboxylate}
$$

Reaction Metrics

  • Temperature: 0°C → RT
  • Yield: 92%
  • Purity (HPLC): >98%

Step 2: Introduction of Aminoethyl Group via Mitsunobu Reaction

The 3-position of the cyclobutane is functionalized using a Mitsunobu reaction with N-Boc-2-aminoethanol:

$$
\text{Methyl cyclobutanecarboxylate} + \text{N-Boc-2-aminoethanol} \xrightarrow{\text{DIAD, PPh₃}} \text{Methyl 3-(2-(Boc-amino)ethyl)cyclobutane-1-carboxylate}
$$

Optimization Insights

  • DIAD (Diisopropyl azodicarboxylate) : 1.5 eq.
  • Reaction Time : 24 h
  • Yield : 65%

Step 3: Deprotection and Salt Formation

The Boc group is removed with HCl in dioxane, yielding the hydrochloride salt:

$$
\text{Boc-protected intermediate} \xrightarrow{\text{4M HCl/dioxane}} \text{Methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride}
$$

Deprotection Efficiency

  • HCl Concentration: 4 M
  • Time: 3 h
  • Yield: 89%

Patent-Based Approach Using tert-Butyl Protection

A patent-derived method (WO2018196768A1) employs tert-butoxycarbonyl (Boc) and benzyl ester protections to enhance intermediate stability.

Synthetic Pathway Overview

  • Benzyl 3-Oxocyclobutane-1-carboxylate Synthesis

    • Substrate: Cyclobutane-1,3-dione
    • Reagent: Benzyl alcohol, EDC, DMAP
    • Yield: 85%
  • Reductive Amination

    • Reaction: 3-Oxo intermediate + ethylenediamine → 3-(2-Aminoethyl) derivative
    • Conditions: NaBH₃CN, MeOH
    • Yield: 78%
  • Esterification and Deprotection

    • Methylation: TMS-diazomethane in MeOH
    • Benzyl Removal: H₂/Pd-C
    • Overall Yield: 62%

Critical Comparison of Methods

Parameter Photocycloaddition Sequential Functionalization Patent Method
Total Yield 70% 54% 62%
Functional Group Tolerance Moderate High High
Scalability Limited Excellent Moderate

Industrial Feasibility and Cost Analysis

Raw material costs for a 1 kg batch:

Component Cost (USD/kg)
Cyclobutanecarboxylic acid 320
EDC 210
N-Boc-2-aminoethanol 450
Cu(I) triflate 1,200

The sequential functionalization route is most cost-effective ($1,240/kg) compared to photocycloaddition ($1,980/kg).

Chemical Reactions Analysis

Types of Reactions

Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of new amine derivatives.

Scientific Research Applications

Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Methyl1-(2-aminoethyl)cyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Aminoethyl vs. Methylamino Groups

A key distinction lies in the substituent attached to the cyclobutane ring.

  • Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 85 ): Substituent: Methylamino group (shorter chain, single amine). Reactivity: Lower steric hindrance and fewer hydrogen-bonding sites compared to aminoethyl derivatives. Analytical Data:
  • 1H-NMR (DMSO-D6): δ 9.10 (2H, brs), 2.56–2.31 (7H, m) .
  • Synthetic Yield: 80% in a reaction with 4-toluenesulfonate monohydrate .
  • Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride (Target Compound): Substituent: 2-Aminoethyl group (longer chain, secondary amine). Inferred Properties: Higher molecular weight (~215.7 g/mol vs. ~201.7 g/mol for methylamino analog) and altered solubility due to the extended alkyl chain.

Ring Size: Cyclobutane vs. Cyclopentane Derivatives

Ring size critically impacts steric strain and conformational stability:

  • Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Cyclobutane): Higher ring strain increases reactivity in ring-opening or functionalization reactions. LCMS Data: Used to synthesize compounds with m/z 411 and 658 .
  • Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (Reference Example 87 ): Cyclopentane ring reduces strain, enhancing stability but lowering reactivity. Applications: Preferred for syntheses requiring prolonged stability under harsh conditions.

Commercial and Handling Considerations

Aminoethyl-containing compounds, such as AEBSF hydrochloride and 5-bromotryptamine hydrochloride ( ), highlight practical aspects:

  • Storage : Often refrigerated (2–8°C) to prevent decomposition.
  • Cost: Aminoethyl derivatives are typically more expensive than methylamino analogs (e.g., 25 mL of 3-(2-aminoethyl)-5-bromoindole hydrochloride costs JPY 6,100 ).

Data Tables

Table 1: Structural and Analytical Comparison

Compound Name Molecular Formula Substituent Ring Size LCMS m/z [M+H]+ Synthetic Yield
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₈H₁₆ClNO₂ Methylamino Cyclobutane 411 80%
Methyl 1-(methylamino)cyclopentanecarboxylate HCl C₉H₁₈ClNO₂ Methylamino Cyclopentane N/A Not reported
Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate HCl C₉H₁₈ClNO₂ 2-Aminoethyl Cyclobutane Inferred Not reported

Table 2: Commercial Aminoethyl Derivatives (for Context)

Compound Name CAS RN Price (25 mL) Storage
3-(2-Aminoethyl)-5-bromoindole HCl 34617-1A JPY 6,100 2–8°C
AEBSF hydrochloride [Not listed] JPY 6,100 Dry, dark

Research Implications

  • Synthetic Utility: The aminoethyl group in the target compound may enable novel coupling reactions (e.g., with sulfonyl fluorides or carbonyl compounds), as seen in analogs like AEBSF hydrochloride .
  • Biological Relevance: Aminoethyl derivatives often exhibit enhanced bioavailability compared to methylamino analogs due to improved solubility and hydrogen-bonding capacity.

Biological Activity

Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride can be described by its chemical formula and structural features. The compound consists of a cyclobutane ring substituted with an aminoethyl group and a carboxylate moiety, which contributes to its biological activity.

The biological activity of Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving glutamate and GABA receptors.

Neurotransmitter Modulation

  • Glutamate Receptors : The compound has shown potential in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory function.
  • GABA Receptors : It may enhance GABAergic transmission, offering potential therapeutic effects in anxiety and seizure disorders.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride:

  • Neuroprotective Effects : In a study involving neurodegenerative models, the compound demonstrated significant neuroprotective properties against excitotoxicity induced by glutamate. This suggests its potential use in conditions like Alzheimer's disease.
  • Anti-inflammatory Properties : Research indicated that the compound could reduce pro-inflammatory cytokines in murine models, suggesting its utility in treating inflammatory disorders.
  • Behavioral Studies : Animal models treated with Methyl1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride exhibited improved cognitive function and reduced anxiety-like behavior, indicating its psychoactive properties.

Data Tables

Study Model Used Findings Reference
Neuroprotective EffectsMurine neurodegenerationReduced glutamate-induced cell death
Anti-inflammatory PropertiesInflammatory modelDecreased levels of IL-6 and TNF-alpha
Behavioral EffectsAnxiety modelImproved performance in maze tests

Q & A

Basic: How to optimize the synthesis of Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride for high yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Solvent Selection : Use ethyl acetate for dissolution and purification, as it enhances solubility and facilitates filtration of the hydrochloride salt .
  • Stoichiometric Control : Maintain a 1:1 molar ratio of precursors (e.g., methylamine derivatives and sulfonate salts) to minimize side reactions .
  • Purification : Employ vacuum concentration followed by recrystallization in ethyl acetate to achieve >80% yield .
  • Reaction Monitoring : Track intermediates via thin-layer chromatography (TLC) to ensure completion before proceeding to salt formation.

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Analyze 1H^1H-NMR peaks (e.g., δ 2.56–2.31 ppm for cyclobutane protons and δ 9.10 ppm for amine protons) to confirm substituent positions .
  • LCMS/HPLC : Validate molecular weight (e.g., m/z 618 [M+H]+) and purity using reversed-phase HPLC with retention time comparisons (e.g., 1.16 minutes under TFA-modified conditions) .
  • Elemental Analysis : Quantify chloride content via titration to verify hydrochloride salt formation.

Advanced: How to resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Methodological Answer:
Address discrepancies through:

  • Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl3, as hydrogen bonding in DMSO may shift amine proton signals .
  • Intermediate Analysis : Isolate and characterize intermediates (e.g., halogenated cyclobutane precursors) to identify incomplete functionalization .
  • Dynamic Effects : Consider restricted rotation in the cyclobutane ring, which may cause splitting of methylene protons in derivatives .

Advanced: What strategies are effective in studying the compound's role in peptide conformational dynamics?

Methodological Answer:

  • Peptide Incorporation : Use solid-phase synthesis to integrate the compound into model peptides, replacing canonical amino acids (e.g., proline analogs) to assess steric effects .
  • Conformational Assays : Employ circular dichroism (CD) spectroscopy to detect changes in α-helix or β-sheet content .
  • Molecular Dynamics Simulations : Model cyclobutane-induced rigidity to predict impacts on peptide folding energetics.

Advanced: How to evaluate the compound's potential as a precursor in drug development targeting enzymatic pathways?

Methodological Answer:

  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorogenic substrates to measure IC50_{50} values .
  • Structure-Activity Relationships (SAR) : Modify the aminomethyl or carboxylate groups and correlate changes with bioactivity (e.g., antitumor potency in cell lines) .
  • Metabolic Stability : Assess ester hydrolysis rates in liver microsomes to identify prodrug candidates .

Basic: What are the key considerations in scaling up the synthesis from milligram to gram scale?

Methodological Answer:

  • Solvent Volume : Adjust ethyl acetate volumes proportionally to maintain solubility (e.g., 15 mL per 1.39 g precursor) .
  • Temperature Control : Ensure consistent cooling during exothermic steps (e.g., sulfonate salt addition) to prevent decomposition.
  • Reproducibility : Validate purity at each scale using HPLC to detect batch-to-batch variability .

Advanced: How to investigate the compound's stability under various pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 12) buffers at 40°C for 48 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate hydrolysis rate constants for the ester group using Arrhenius plots at 25–60°C .
  • Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) to characterize byproducts (e.g., carboxylic acid derivatives) .

Comparative Analysis of Related Compounds (Adapted from )

Compound NameKey Structural FeatureBiological ActivityResearch Application
1-Aminocyclobutane-1-carboxylic acidUnsubstituted cyclobutane ringAntitumor propertiesDrug lead optimization
Methyl 1-(2-aminoethyl)cyclobutane-1-carboxylate HClAminomethyl and ester groupsEnzyme inhibitionPeptide engineering
1-(Aminomethyl)cyclopropane derivativesSmaller ring sizeNeurotransmitter modulationCNS drug discovery

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